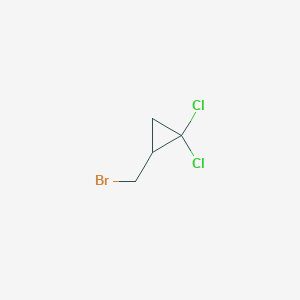

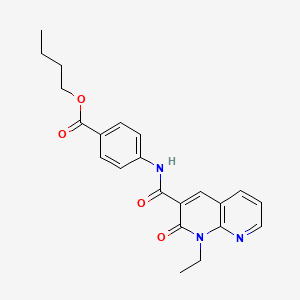

![molecular formula C12H13ClN2OS B2586413 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone CAS No. 790271-60-2](/img/structure/B2586413.png)

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone, commonly referred to as “2-chloro-1-methyl-1-thiazol-2-yl-pyrrol-3-yl ethanone” (CMTPE), is a synthetic organic compound used in a variety of scientific research applications. CMTPE is a colorless crystalline solid with a molecular weight of 227.7 g/mol and a melting point of 175-177°C. It is highly soluble in water and is used as a reagent in various laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. The synthesis of novel heterocyclic compounds often involves complex reactions that yield molecules with potential pharmacological properties. For instance, the synthesis of novel thiazole derivatives via the N, S-dialkylation of dihydropyrimidinones (DHPMs) using chloro-functionalized thiazoles as alkylation reagents has been demonstrated. These compounds exhibited moderate to weak fungicidal and insecticidal activities, highlighting their potential in agricultural applications (Xiao-fei Zhu & De-Qing Shi, 2008).

Advanced Synthetic Techniques

Microwave-assisted synthesis represents an advanced technique that facilitates the rapid and efficient generation of heterocyclic compounds. This method has been applied to synthesize benzothiazole- and benzimidazole-based heterocycles, showcasing the versatility of heterocyclic chemistry in producing compounds with potentially significant biological activities (Ahmed F Darweesh et al., 2016).

Structural Characterization and Potential Applications

The structural characterization of newly synthesized compounds provides insights into their potential applications. For example, the synthesis and characterization of a new pyrrole derivative with corrosion inhibition properties demonstrates the application of heterocyclic chemistry in materials science. This compound showed good inhibition efficiency on steel surfaces, indicating its potential in corrosion protection (Abdelhadi Louroubi et al., 2019).

Bioactive Heterocyclic Derivatives

The development of bioactive heterocyclic derivatives is a significant area of research. Compounds containing thiazole and pyrazole moieties have been synthesized and evaluated for their fungicidal activities. These studies underline the importance of heterocyclic compounds in developing new agrochemicals and pharmaceuticals (Yuanyuan Liu et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the compound is stored at room temperature , which may suggest its stability and potential bioavailability.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It is known that the compound is stored at room temperature , which may suggest its stability under normal environmental conditions.

properties

IUPAC Name |

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-7-6-17-12(14-7)15-8(2)4-10(9(15)3)11(16)5-13/h4,6H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQCCMDDAXHYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=NC(=CS2)C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790271-60-2 |

Source

|

| Record name | 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

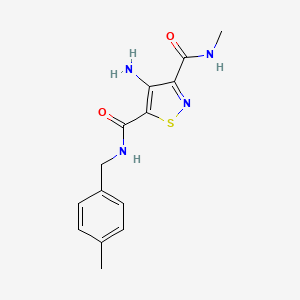

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2586333.png)

![methyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2586334.png)

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)

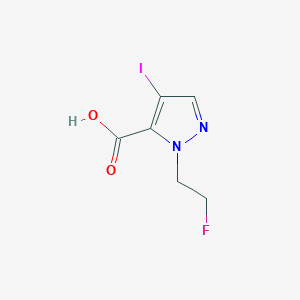

![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2586343.png)

![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)